

BGC-20-1531: A Comparative Analysis of Cross-reactivity with Prostanoid Receptors

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Compound of Interest

Compound Name: BGC-20-1531 free base

Cat. No.: B1666943

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity and off-target binding profile of the EP4 receptor antagonist, BGC-20-1531.

This guide provides a comprehensive comparison of BGC-20-1531's binding affinity across a panel of prostanoid receptors. The data presented herein is based on studies conducted with ONO-AE3-208, a well-characterized and selective EP4 receptor antagonist, which serves as a proxy for BGC-20-1531. The aim is to offer researchers a clear perspective on the compound's selectivity and potential for off-target effects mediated by other prostanoid receptors.

Comparative Binding Affinity of BGC-20-1531

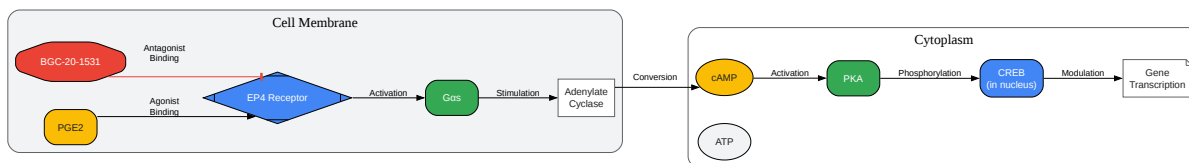
The selectivity of BGC-20-1531 has been quantitatively assessed through competitive radioligand binding assays against a range of human prostanoid receptors. The binding affinities, represented as inhibition constants (K_i), are summarized in the table below. A lower K_i value indicates a higher binding affinity.

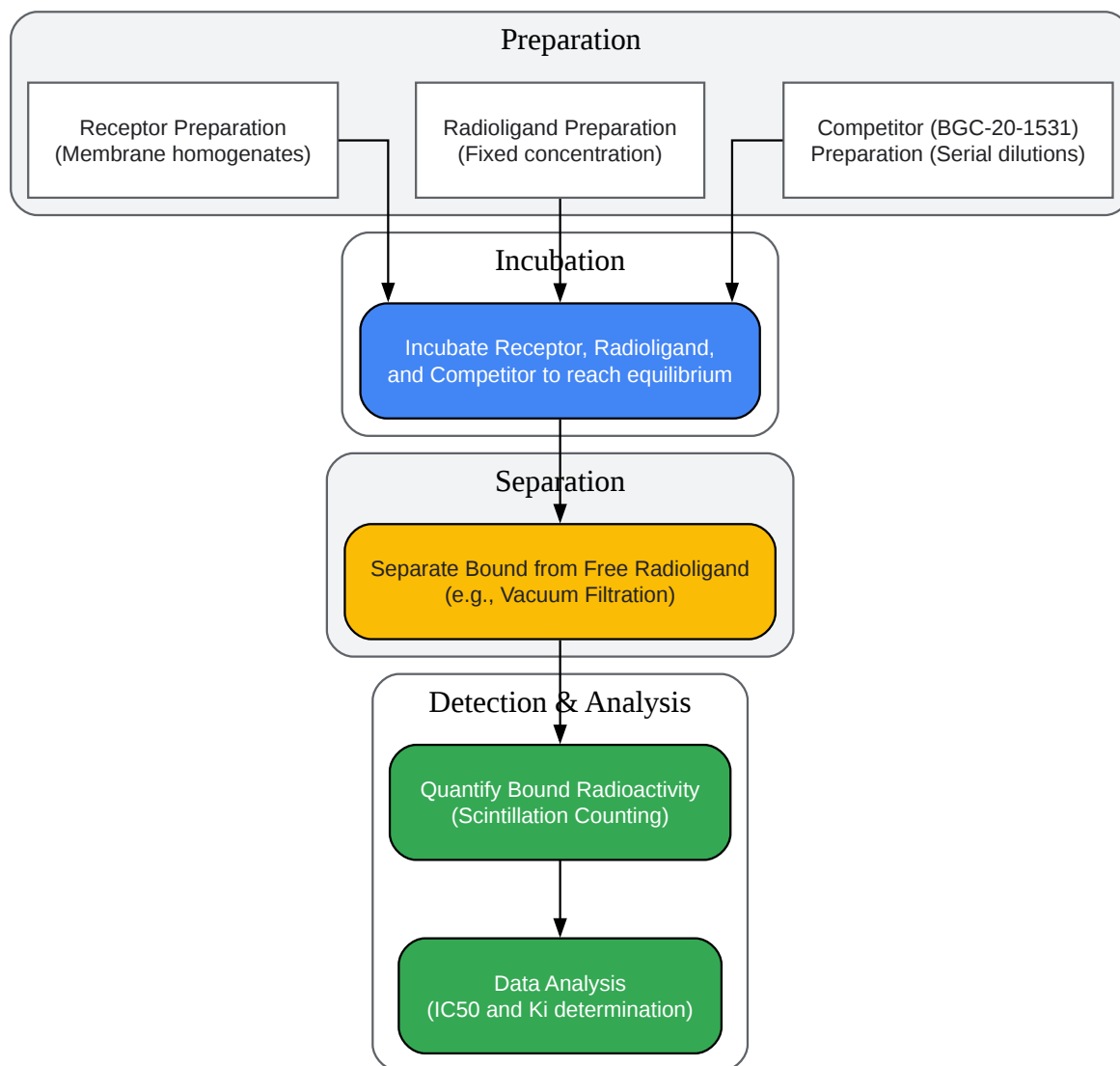
Receptor Subtype	BGC-20-1531 (ONO-AE3-208) Ki (nM)	Selectivity vs. EP4
EP4	1.3 ^[1]	-
EP3	30 ^[1]	23-fold
FP	790 ^[1]	608-fold
TP	2400 ^[1]	1846-fold
EP1	>10,000 ^[1]	>7692-fold
EP2	>10,000 ^[1]	>7692-fold
DP	>10,000 ^[1]	>7692-fold
IP	>10,000 ^[1]	>7692-fold

As the data indicates, BGC-20-1531 is a high-affinity antagonist of the EP4 receptor.^[1] It exhibits significantly lower affinity for other prostanoid receptors, with a 23-fold selectivity over the EP3 receptor and over 600-fold selectivity against FP and TP receptors.^[1] For EP1, EP2, DP, and IP receptors, the binding affinity is negligible, with Ki values exceeding 10,000 nM.^[1]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to generate the binding data, the following diagrams illustrate the EP4 receptor signaling pathway and the general workflow of a competitive radioligand binding assay.





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References

- 1. rndsystems.com [rndsystems.com]
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